molecular formula C10H9FO3 B1603148 2-Fluoro-5-methoxycinnamic acid CAS No. 682805-01-2

2-Fluoro-5-methoxycinnamic acid

Cat. No.: B1603148
CAS No.: 682805-01-2
M. Wt: 196.17 g/mol
InChI Key: GWIGKLPZLSEETO-GORDUTHDSA-N
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Description

Overview of Cinnamic Acid Derivatives in Organic Chemistry

Cinnamic acid and its derivatives are a significant class of unsaturated carboxylic acids characterized by a benzene (B151609) ring attached to a propenoic acid side chain. mdpi.comthepharmajournal.com Naturally occurring in various plants, such as those of the Cinnamomum genus, these compounds are key intermediates in the biosynthetic shikimate and phenylpropanoid pathways. mdpi.comthepharmajournal.com These pathways are responsible for the formation of numerous secondary metabolites in plants, including flavonoids, lignins, coumarins, and anthocyanins, which play crucial roles in plant physiology, from providing pigmentation to protecting against UV radiation. thepharmajournal.com

The fundamental structure of cinnamic acid, featuring a phenyl ring, an alkene double bond, and a carboxylic acid group, allows for various modifications, leading to a vast family of derivatives. nih.gov These derivatives, which include compounds like ferulic acid, caffeic acid, and p-coumaric acid, are distinguished by the presence and position of substituents on the phenyl ring, such as hydroxyl or methoxy (B1213986) groups. nih.govnih.gov In organic chemistry, cinnamic acid derivatives serve as versatile building blocks for the synthesis of other important molecules like stilbenes and styrenes. nih.gov They have garnered considerable research interest due to their broad spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.govscience.gov

Significance of Fluorine and Methoxy Substituents in Aromatic Systems

The introduction of fluorine atoms and methoxy groups into aromatic systems profoundly alters their physicochemical and biological properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect through the sigma bond framework. csbsju.edu However, it also acts as a weak pi-donor through resonance. csbsju.edu This dual electronic nature can significantly influence the reactivity of the aromatic ring. The addition of fluorine can enhance the metabolic stability of a molecule, a desirable trait in pharmaceutical research. cymitquimica.com Furthermore, incorporating fluorine into an aromatic ring can create additional π-orbitals that can enhance the ring's stability and resistance to chemical reactions. nih.govacs.org This increased stability is a factor in the high thermal and chemical resistance of polymers containing fluorinated aromatics. nih.gov

The methoxy group (-OCH3), in contrast, is generally considered an electron-donating group. While the oxygen atom is electronegative, its lone pairs can participate in resonance with the aromatic pi-system, donating electron density to the ring. This can affect the molecule's electronic properties and its potential interactions with biological targets. cymitquimica.com The presence of methoxy groups on an aromatic ring is a common feature in many biologically active natural products. mdpi.com Studies have also shown that methylation of phenolic compounds can lead to significantly higher oral absorption and metabolic stability compared to their hydroxylated counterparts, as it bypasses certain metabolic pathways in the liver and intestines. mdpi.com

Historical Context of 2-Fluoro-5-methoxycinnamic Acid Research

While a detailed historical timeline for the specific compound this compound is not extensively documented in seminal early literature, its emergence is rooted in the broader and more recent scientific exploration of substituted cinnamic acids and fluorinated organic compounds. Research into cinnamic acid derivatives has been ongoing for decades, driven by their prevalence in nature and their wide range of pharmacological activities. mdpi.com

The focused synthesis and study of specifically fluorinated and methoxylated derivatives like this compound is a more modern development, propelled by advances in synthetic organic chemistry and a growing interest in creating novel molecules for medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a methoxy group on the cinnamic acid scaffold represents a deliberate design choice to modulate the compound's electronic and steric properties. Researchers in this field investigate how such substitutions influence biological activity, with the goal of developing new therapeutic agents or specialized chemical intermediates. ossila.com The study of compounds like this compound is therefore part of the continuing scientific effort to understand structure-activity relationships and to harness the unique properties of halogenated organic compounds.

Physicochemical Properties of this compound

The fundamental properties of this specific substituted cinnamic acid are summarized below.

PropertyValue
CAS Number 476199-05-0 synquestlabs.com
Molecular Formula C₁₀H₉FO₃ synquestlabs.comchemicalbook.com
Molecular Weight 196.18 g/mol chemicalbook.com
Predicted Boiling Point 339.2 ± 27.0 °C chemicalbook.com
Predicted Density 1.280 ± 0.06 g/cm³ chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIGKLPZLSEETO-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623188
Record name (2E)-3-(2-Fluoro-5-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682805-01-2
Record name (2E)-3-(2-Fluoro-5-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Fluoro 5 Methoxycinnamic Acid

Established Synthetic Routes

The construction of the cinnamic acid backbone from aromatic aldehydes is a cornerstone of organic synthesis, with several named reactions being particularly effective.

Knoevenagel-Doebner Condensation Pathways

The Knoevenagel-Doebner condensation is a widely employed method for the synthesis of cinnamic acids and their derivatives. odinity.com This reaction typically involves the condensation of a substituted benzaldehyde (B42025) with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. odinity.combyjus.com For the synthesis of 2-Fluoro-5-methoxycinnamic acid, the reaction would commence with 2-fluoro-5-methoxybenzaldehyde (B34865).

The general procedure involves mixing the aldehyde with malonic acid in a solvent like pyridine, which also acts as a base, often with the addition of a catalytic amount of piperidine (B6355638). researchgate.net The reaction mixture is typically heated to facilitate the condensation and subsequent decarboxylation to yield the desired α,β-unsaturated acid. The use of microwave irradiation has been shown to accelerate this transformation, offering a more efficient and reproducible method. researchgate.net

General Reaction Scheme:

Reactants: 2-Fluoro-5-methoxybenzaldehyde, Malonic acid

Catalyst/Solvent: Pyridine, Piperidine

Conditions: Heating or microwave irradiation

This method is advantageous due to its generally good yields and the availability of the starting materials.

Perkin Reaction-Based Syntheses

The Perkin reaction, discovered by William Henry Perkin, provides another classical route to cinnamic acids. byjus.comwikipedia.org This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding acid. wikipedia.orglongdom.org To synthesize this compound via this route, 2-fluoro-5-methoxybenzaldehyde would be reacted with acetic anhydride and sodium acetate (B1210297). wikipedia.orglongdom.org

The reaction mechanism involves the formation of an enolate from the anhydride, which then attacks the aldehyde. byjus.com Subsequent dehydration and hydrolysis lead to the formation of the cinnamic acid derivative. byjus.com While a foundational method, the Perkin reaction may sometimes be less favored than the Knoevenagel-Doebner condensation due to the potential for side reactions and the often higher temperatures required. researchgate.net

General Reaction Scheme:

Reactants: 2-Fluoro-5-methoxybenzaldehyde, Acetic anhydride

Catalyst: Sodium acetate

Conditions: Heating

Heck Coupling Approaches

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling reaction, offers a modern and versatile approach to the synthesis of substituted alkenes, including cinnamic acid derivatives. odinity.com This reaction typically involves the coupling of an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base. odinity.com For the synthesis of this compound, a suitable starting material would be a halogenated derivative of 2-fluoro-5-methoxyanisole, such as 1-bromo-2-fluoro-5-methoxybenzene, which is then coupled with acrylic acid or one of its esters.

A plausible synthetic route involves the reaction of the aryl bromide with ethyl acrylate (B77674) in the presence of a palladium catalyst, such as palladium(II) acetate or dichlorobis(triphenylphosphine)palladium(II), a phosphine (B1218219) ligand like tri-o-tolylphosphine, and a base like triethylamine (B128534) in a suitable solvent such as toluene. The reaction is often carried out at elevated temperatures in a sealed vessel. Subsequent hydrolysis of the resulting ethyl ester would yield this compound.

A specific example of a Heck reaction with a structurally similar substrate, (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile, with ethyl acrylate highlights the feasibility of this approach. nih.gov The reaction was carried out at 165°C using a palladium catalyst and a phosphine ligand. nih.gov

Table 1: Example of Heck Coupling Conditions for a Structurally Related Compound

Reactant 1Reactant 2CatalystLigandBaseSolventTemperatureYield
(2-bromo-5-methoxy-3-methylphenyl)-acetonitrileEthyl acrylatePd(PPh3)2Cl2 (5 mol%)P(o-tolyl)3 (15 mol%)TriethylamineToluene165 °C48%

This table is based on a documented synthesis of a similar compound and illustrates a potential set of conditions for the synthesis of this compound via a Heck coupling approach. nih.gov

Other Conventional and Modern Synthetic Strategies

Beyond the primary named reactions, other strategies can be employed for the synthesis of cinnamic acid derivatives. These can include variations of the aforementioned methods, such as using different catalysts or reaction conditions. For instance, the use of green chemistry principles has led to the development of more environmentally friendly Knoevenagel-Doebner condensations.

Additionally, functional group interconversion on a pre-existing cinnamic acid scaffold can be a viable route. However, for the direct synthesis of this compound, the condensation and coupling reactions remain the most direct and established methods.

Targeted Synthesis of Fluorinated and Methoxylated Cinnamic Acid Scaffolds

The synthesis of specifically substituted cinnamic acids like the 2-fluoro-5-methoxy derivative requires careful control over the introduction of the functional groups onto the aromatic ring.

Regioselective Functionalization Approaches

The challenge in such approaches lies in controlling the regioselectivity, especially with multiple activating or deactivating groups present on the aromatic ring. Therefore, the more common and predictable approach remains the use of a starting material where the desired substitution pattern is already in place, such as 2-fluoro-5-methoxybenzaldehyde, which is commercially available.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like this compound. This involves the development of processes that reduce waste, use less hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Media Reactions

A primary goal of green chemistry is to minimize or eliminate the use of volatile and toxic organic solvents. Hydrothermal synthesis (HTS), which uses water as the reaction medium at elevated temperatures and pressures, represents a significant step in this direction. menchelab.com This method is simple, fast, and can generate high yields without the need for organic solvents or toxic catalysts. menchelab.com Another innovative approach is the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors. rsc.org These solvents are often biodegradable, have low volatility, and can be used in biphasic systems with greener extraction solvents like ethyl acetate to facilitate product separation and catalyst recycling. rsc.org Such systems, particularly when combined with energy-efficient activation methods like microwave irradiation, can dramatically reduce reaction times and waste. rsc.org

Catalytic Systems for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste by enabling reactions with high atom economy. In the context of synthesizing cinnamic acid derivatives and related fluorinated compounds, several catalytic systems are noteworthy.

Transition Metal Catalysis : Nickel-catalyzed reactions have been established for the difluoroalkylation of aryl ketones to produce highly stereo-defined monofluoroalkenes. dntb.gov.ua Silver-based catalysts have also been developed for the asymmetric synthesis of related heterocyclic compounds, demonstrating the potential for synergistic catalysis to achieve high chemo- and enantioselectivity. rsc.org

Organocatalysis : Non-metal catalysts are attractive due to their lower toxicity and cost. Bases like DBU are used to mediate Julia-Kocienski olefinations. dntb.gov.ua More complex organocatalysts, such as p-sulfonic acid calixarenes, have proven effective in dehydration reactions, achieving high yields in short reaction times under microwave irradiation. rsc.org

Biocatalysis : The use of enzymes offers a highly sustainable route for chemical synthesis. nih.gov Biocatalytic processes operate under mild conditions (ambient temperature and pressure in aqueous media), are highly selective, and can reduce the generation of hazardous waste. rsc.org For instance, enzymes like fluorinases can catalyze the formation of C-F bonds, and other enzymes can be used in pathways to convert starting materials like 2-fluoromalonic acid (2-FMA) into valuable fluorinated products. nih.gov

Table 2: Overview of Catalytic Systems in Green Synthesis

Catalyst Type Example(s) Advantages Relevant Applications
Transition Metals Ni, Ag, Pt, Au/Pd High activity and selectivity, versatile reactivity. dntb.gov.uarsc.orgmdpi.com Cross-coupling, olefination, asymmetric synthesis, oxidation. dntb.gov.uarsc.org
Organocatalysts DBU, p-Sulfonic acid calix thermofisher.comarene Metal-free, lower toxicity, readily available. dntb.gov.uarsc.org Base-mediated condensations, acid-catalyzed dehydrations. dntb.gov.uarsc.org
Biocatalysts Enzymes (e.g., Fluorinases, MCR) High selectivity, mild reaction conditions, biodegradable. nih.gov Biosynthesis of fluorinated compounds, C-F bond formation. nih.gov

Sustainable Methodologies and Waste Minimization

A holistic approach to sustainability in chemical synthesis involves integrating green solvents, efficient catalysis, and waste reduction strategies. The application of high hydrostatic pressure (HHP), or barochemistry, is an emerging non-traditional activation method that can initiate chemical reactions without the need for heat, often leading to cleaner product profiles. rsc.org This technique is well-suited for industrial-scale production and can minimize waste by improving reaction efficiency. rsc.org

Combining these technologies offers a powerful strategy for waste minimization. For example, a process utilizing a biphasic system with a deep eutectic solvent and ethyl acetate not only employs green solvents but also allows for easy separation of the product and recycling of the catalyst and solvent phase. rsc.org When such a system is powered by microwave irradiation, reaction times can be reduced from hours to minutes, significantly lowering energy consumption. rsc.org Furthermore, biocatalytic routes that use water as the solvent and operate under ambient conditions represent an ideal sustainable methodology, producing minimal and often non-hazardous waste. nih.gov The selection of starting materials from renewable biomass sources is another key aspect of sustainable synthesis. mdpi.comnih.gov

Chemical Reactivity and Derivatization of 2 Fluoro 5 Methoxycinnamic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 2-Fluoro-5-methoxycinnamic acid possesses two key substituents, a fluorine atom and a methoxy (B1213986) group, which significantly influence its reactivity towards electrophilic and nucleophilic substitution reactions. The methoxy group (-OCH3) is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atom is a deactivating, ortho-, para-directing group due to its high electronegativity, which withdraws electron density via induction.

In electrophilic aromatic substitution, the regioselectivity is dictated by the interplay of these electronic effects. The positions ortho and para to the strongly activating methoxy group are expected to be the most nucleophilic and therefore the most likely sites of electrophilic attack. However, the steric hindrance from the adjacent acrylic acid side chain and the deactivating effect of the fluorine atom can influence the final product distribution. For instance, nitration of the related compound 2-fluoro-5-methoxybenzoic acid with a mixture of concentrated nitric and sulfuric acids at low temperatures results in selective nitration at the 4-position. This suggests that the position para to the methoxy group and meta to the fluorine is the most favored site for electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) on the ring is also possible, particularly involving the displacement of the fluorine atom. The fluorine atom's electron-withdrawing nature, enhanced by the presence of other electron-withdrawing groups or a suitable reaction environment, can make the carbon to which it is attached susceptible to attack by strong nucleophiles. For example, in a related compound, 2-fluoro-4-methoxy-5-nitrobenzaldehyde, the fluorine atom can be displaced by nucleophiles like azide (B81097).

Reactions Involving the Carboxylic Acid Moiety

Esterification and Amidation Reactions

The carboxylic acid group of this compound is readily converted into esters and amides, which are common derivatization pathways in organic synthesis and medicinal chemistry.

Esterification typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is an equilibrium process, and often requires the removal of water to drive it to completion.

Amidation is the reaction of the carboxylic acid with an amine to form an amide. This transformation is of high importance in peptide synthesis and the creation of various bioactive molecules. rsc.org Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, coupling agents are often employed to activate the carboxylic acid. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an activated ester, prior to reaction with the amine. A one-pot method for the synthesis of amides and esters from carboxylic acids has been developed using 2-pyridinesulfonyl fluoride (B91410), which proceeds through the in situ generation of an acyl fluoride. rsc.org

Table 1: Examples of Esterification and Amidation Reagents

Reaction Type Reagent/Catalyst Description
Esterification Acid Catalyst (e.g., H2SO4) Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by the alcohol.
Amidation Coupling Agents (e.g., DCC, EDC) Activates the carboxylic acid to facilitate nucleophilic attack by the amine.
Amidation/Esterification 2-Pyridinesulfonyl Fluoride Enables a one-pot synthesis of amides and esters via an acyl fluoride intermediate. rsc.org

Reduction and Decarboxylation Pathways

The carboxylic acid moiety can undergo reduction to form the corresponding primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Decarboxylation , the removal of the carboxyl group as carbon dioxide, is another potential reaction pathway. For cinnamic acid derivatives, decarboxylation can be promoted by enzymatic or microbial methods. For instance, certain strains of Lactobacillus plantarum are capable of decarboxylating hydroxycinnamic acids. nih.gov While not directly studying this compound, this research highlights a potential biological pathway for decarboxylation. nih.gov The reduction of the double bond in the acrylic acid side chain can also occur, sometimes in conjunction with other transformations. Lactobacillus plantarum can also reduce the double bond of hydroxycinnamic acids to yield substituted phenylpropionic acids. nih.gov

Reactions Involving the Alkene Moiety

Addition Reactions (e.g., Halogenation, Hydrogenation)

The carbon-carbon double bond in the acrylic acid side chain of this compound is susceptible to a variety of addition reactions.

Hydrogenation of the alkene double bond leads to the formation of the corresponding saturated derivative, 2-fluoro-5-methoxyphenylpropanoic acid. This reaction is typically carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

Halogenation , the addition of halogens (e.g., Br2, Cl2) across the double bond, proceeds via an electrophilic addition mechanism. The reaction of an alkene with a halogen in a non-nucleophilic solvent results in the formation of a vicinal dihalide. If the reaction is performed in a nucleophilic solvent like water, a halohydrin is formed.

Cycloaddition Reactions

The alkene moiety of cinnamic acid derivatives can participate in cycloaddition reactions, most notably [2+2] photocycloadditions. digitellinc.com When irradiated with UV light, cinnamic acids can dimerize to form cyclobutane (B1203170) rings, yielding truxillic and truxinic acid derivatives. digitellinc.com These reactions can be carried out in the solid state to achieve high regio- and diastereoselectivity. digitellinc.com The use of a template, such as 1,8-naphthalenediol, can direct the alignment of the cinnamic acid molecules, leading to the formation of specific cyclobutane products in high yields. digitellinc.com While this research focuses on cinnamic acid derivatives in general, the principles are applicable to this compound.

Table 2: Summary of Reactions at the Alkene Moiety

Reaction Type Reagents Product Type
Hydrogenation H2, Pd/C or PtO2 Saturated carboxylic acid
Halogenation Br2 or Cl2 in CCl4 Vicinal dihalide
Halohydrin Formation Br2 or Cl2 in H2O Halohydrin
[2+2] Photocycloaddition UV light Cyclobutane dimer

Formation of Derivatives with Specific Functional Groups

The carboxylic acid moiety of this compound is a prime target for derivatization, allowing for the formation of esters and amides. Furthermore, the molecule can be functionalized to introduce other groups, such as the azido (B1232118) group, which can serve as a versatile handle for further chemical transformations.

The conversion of this compound into its corresponding esters and amides is a fundamental strategy to modify its physicochemical properties and biological activity. These derivatives are typically synthesized through standard organic chemistry reactions.

Fluoro-Methoxy-Cinnamate Esters:

The synthesis of 2-fluoro-5-methoxycinnamate esters is commonly achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. sapub.org The reaction is an equilibrium process, and to drive it towards the product side, the alcohol is often used in excess, or water is removed as it is formed.

A general reaction for the synthesis of these esters is as follows:

General Reaction for Fischer Esterification

ReactantReagentConditionsProduct
This compoundVarious alcohols (e.g., ethanol, propanol, butanol)Sulfuric acid catalyst, heatCorresponding 2-fluoro-5-methoxycinnamate ester

Table 1: General Conditions for the Synthesis of 2-Fluoro-5-methoxycinnamate Esters via Fischer Esterification.

Enzymatic methods, utilizing lipases such as Novozym 435, also present a viable and often more environmentally friendly approach to synthesizing cinnamic acid esters. nih.gov These reactions can be performed under milder conditions and often exhibit high selectivity.

Fluoro-Methoxy-Cinnamate Amides:

The synthesis of 2-fluoro-5-methoxycinnamate amides involves the activation of the carboxylic acid group followed by reaction with a primary or secondary amine. Several coupling reagents can be employed for this transformation. For instance, reagents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are effective for amide bond formation. nih.gov The reaction is typically carried out in an anhydrous solvent, such as dichloromethane, in the presence of a non-nucleophilic base like triethylamine (B128534). nih.govresearchgate.net

Another common method involves the in-situ formation of an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine. A more direct approach can also be taken using phosphorus oxychloride (POCl₃) in the presence of an amine and a base. acs.org

A general scheme for amide synthesis is depicted below:

General Reaction for Amide Synthesis

Activation MethodCoupling ReagentBaseAmineProduct
In-situ activationBOP reagentTriethylaminePrimary or secondary amineCorresponding 2-fluoro-5-methoxycinnamide
Acid Chloride FormationThionyl chloridePyridine (optional)Primary or secondary amineCorresponding 2-fluoro-5-methoxycinnamide
Direct CouplingPhosphorus oxychlorideTriethylaminePrimary or secondary amineCorresponding 2-fluoro-5-methoxycinnamide

Table 2: Common Methods for the Synthesis of 2-Fluoro-5-methoxycinnamate Amides.

The choice of coupling reagent and reaction conditions can be tailored based on the specific amine being used and the desired purity of the final product. beilstein-journals.org

The introduction of an azido group onto the this compound framework can provide a versatile chemical handle for further modifications, such as "click" chemistry reactions. While direct azidation of the cinnamic acid itself is not a standard procedure, the azido group can be introduced through multi-step synthetic sequences.

One plausible, though not explicitly documented for this specific molecule, synthetic route could involve the conversion of a precursor, such as an amino-substituted derivative of this compound. The amino group can be transformed into a diazonium salt, which can then be displaced by an azide anion (from sodium azide, for example).

Alternatively, functionalization at other positions of the molecule could be envisioned. For instance, if a suitable precursor with a leaving group (e.g., a halide or a tosylate) were available, nucleophilic substitution with an azide source could be employed. The synthesis of such precursors would likely involve multiple steps starting from a different aromatic precursor.

Due to the lack of specific literature on the azidation of this compound, the following table presents a generalized approach for the introduction of an azido group into an aromatic system via a diazonium salt, a common method in organic synthesis.

PrecursorReagentsIntermediateReagentProduct
Amino-substituted this compound derivative1. Sodium nitrite (B80452) (NaNO₂) 2. Hydrochloric acid (HCl)Diazonium saltSodium azide (NaN₃)Azido-substituted this compound derivative

Table 3: Hypothetical Route for the Preparation of an Azido Derivative of this compound.

It is important to note that the conditions for such reactions would need to be carefully optimized to account for the electronic effects of the fluoro and methoxy substituents on the aromatic ring.

Advanced Spectroscopic Characterization Techniques for 2 Fluoro 5 Methoxycinnamic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon environments, as well as the connectivity between them.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. For 2-Fluoro-5-methoxycinnamic acid, the spectrum is expected to show signals corresponding to the aromatic protons, the vinylic protons of the cinnamic acid backbone, and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group. The splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons and the fluorine atom.

Expected ¹H NMR Data for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH) ~12.0-13.0 Singlet (broad) -
Vinylic Proton (α to COOH) ~6.4-6.6 Doublet J(H-H) ≈ 16.0 (trans)
Vinylic Proton (β to COOH) ~7.6-7.8 Doublet J(H-H) ≈ 16.0 (trans)
Aromatic Proton (H-3) ~7.2-7.4 Doublet of Doublets J(H-H) ≈ 9.0, J(H-F) ≈ 9.0
Aromatic Proton (H-4) ~6.9-7.1 Doublet of Doublets J(H-H) ≈ 9.0, J(H-H) ≈ 3.0
Aromatic Proton (H-6) ~7.1-7.3 Doublet of Doublets J(H-H) ≈ 3.0, J(H-F) ≈ 5.0

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. rsc.org Each unique carbon atom in this compound will produce a distinct signal. The fluorine atom introduces carbon-fluorine couplings (J-coupling), which can be observed over one or more bonds and are diagnostic for identifying the fluorinated carbon and its neighbors. Data for related compounds like 2-methoxycinnamic acid and 4-fluorocinnamic acid help in assigning the chemical shifts. chemicalbook.comchemicalbook.comspectrabase.com

Expected ¹³C NMR Data for this compound:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH) ~167-168
Vinylic Carbon (α to COOH) ~118-122
Vinylic Carbon (β to COOH) ~140-144
Aromatic Carbon (C-1) ~123-125 (d, J(C-F) ≈ 7-9 Hz)
Aromatic Carbon (C-2) ~158-160 (d, J(C-F) ≈ 240-250 Hz)
Aromatic Carbon (C-3) ~115-117 (d, J(C-F) ≈ 22-25 Hz)
Aromatic Carbon (C-4) ~118-120 (d, J(C-F) ≈ 8-10 Hz)
Aromatic Carbon (C-5) ~148-150
Aromatic Carbon (C-6) ~112-114 (d, J(C-F) ≈ 3-5 Hz)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. huji.ac.il It provides a wide chemical shift range, minimizing the chance of signal overlap. icpms.cz For this compound, a single signal is expected, as there is only one fluorine atom. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). This signal will be split into a multiplet due to coupling with the adjacent aromatic protons (H-3 and H-6).

Expected ¹⁹F NMR Data for this compound:

Fluorine Environment Expected Chemical Shift (δ, ppm, relative to CFCl₃) Multiplicity

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between the two vinylic protons and among the coupled protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the aromatic proton signals to their respective aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between protons. It can be used to confirm the trans stereochemistry of the double bond by observing the spatial correlation between the vinylic protons and the adjacent aromatic ring protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies (wavenumbers), providing a molecular fingerprint. The analysis of fluorinated cinnamic acid derivatives has been aided by these techniques. nih.gov

Characteristic Vibrational Frequencies for this compound:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2500-3300 O-H stretch (broad) Carboxylic Acid
~3000-3100 C-H stretch (aromatic & vinylic) Aromatic Ring, Alkene
~2850-2950 C-H stretch (aliphatic) Methoxy Group
~1680-1710 C=O stretch Carboxylic Acid
~1620-1640 C=C stretch Alkene
~1580-1600 C=C stretch Aromatic Ring
~1250-1300 C-O stretch (asymmetric) Aryl Ether
~1020-1050 C-O stretch (symmetric) Aryl Ether

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the molecule's fragmentation pattern. The molecular formula of this compound is C₁₀H₉FO₃, with a calculated molecular weight of approximately 196.18 g/mol . synquestlabs.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 196. The fragmentation of cinnamic acids often involves initial losses from the carboxylic acid group. libretexts.orgmiamioh.edu

Expected Fragmentation Pattern for this compound:

m/z Value Fragment Lost Resulting Ion Structure
196 - [M]⁺ (Molecular Ion)
179 •OH [M-OH]⁺
151 •COOH [M-COOH]⁺
136 •COOH, •CH₃ [M-COOH-CH₃]⁺

The analysis of hydroxycinnamic acid conjugates shows that fragmentation pathways can be complex but are highly diagnostic for the core structure. d-nb.info The presence of the fluoro and methoxy substituents on the aromatic ring will influence the stability and formation of various fragment ions, providing a unique mass spectral fingerprint.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of conjugated systems like this compound. The absorption of UV or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. In cinnamic acid and its derivatives, the principal absorption bands arise from π → π* electronic transitions within the conjugated system, which extends over the phenyl ring, the acrylic side chain, and the carbonyl group.

The core chromophore of cinnamic acid exhibits strong absorption in the UV region. For the parent trans-cinnamic acid, the primary π → π* transition is typically observed around 273 nm. researchgate.net The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are highly sensitive to the nature and position of substituents on the phenyl ring. These substituents can modify the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, two substituents influence the electronic transitions:

Methoxy Group (-OCH₃): As an electron-donating group (EDG) with a strong +M (mesomeric) effect, the methoxy group increases the electron density of the aromatic ring. This destabilizes the HOMO more than the LUMO, reducing the energy gap for the π → π* transition and typically causing a bathochromic shift (shift to a longer wavelength) and a hyperchromic effect (increase in absorption intensity).

In this compound, the interplay of these effects determines the final λmax. The strong electron-donating character of the methoxy group is expected to be the dominant factor, likely resulting in a λmax value greater than that of unsubstituted cinnamic acid. Cinnamic acid derivatives are known to be effective UV-B absorbers, a property directly related to their strong absorbance in this region of the electromagnetic spectrum. google.com The analysis of the UV-Vis spectrum provides critical information on the extent of conjugation and the electronic effects of the substituents.

Table 1: Comparison of UV-Vis Absorption Data for Cinnamic Acid Derivatives This table presents typical absorption maxima to illustrate substituent effects. The value for this compound is an educated prediction based on known substituent effects.

Compound Substituents Typical λmax (nm) Predominant Electronic Transition
trans-Cinnamic Acid None ~273 π → π*
p-Methoxycinnamic Acid 4-OCH₃ ~310 π → π*
This compound 2-F, 5-OCH₃ Predicted: 280-315 π → π*

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that dictate the crystal packing. For molecules like this compound, X-ray crystallography reveals the molecule's conformation in the solid state and its supramolecular assembly.

A common and defining structural feature of many cinnamic acid derivatives in the solid state is the formation of centrosymmetric dimers through hydrogen bonding. esrf.frnih.gov The carboxylic acid groups of two separate molecules typically form a pair of strong O-H···O hydrogen bonds, creating a characteristic eight-membered ring motif. This dimerization is a predominant feature in the crystal structure of α-trans-cinnamic acid and is anticipated for its derivatives. esrf.fr

The crystal structure of this compound would precisely define the spatial relationship between the fluorine and methoxy substituents and the cinnamic acid backbone. Intermolecular interactions beyond the primary carboxylic acid dimerization, such as C-H···O or C-H···F hydrogen bonds, or π-π stacking interactions between aromatic rings, would also be elucidated, providing a complete picture of the forces governing the solid-state architecture.

Table 2: Representative Crystallographic Data for a Cinnamic Acid Derivative (α-truxillic acid - a dimer of cinnamic acid) This table provides an example of the type of data obtained from an X-ray crystallographic study of a related compound, as specific data for this compound is not publicly available.

Parameter Example Value (α-truxillic acid) Description
Crystal System Monoclinic The crystal lattice system.
Space Group P2₁/c The symmetry group of the crystal.
a (Å) 14.75 Unit cell dimension.
b (Å) 7.83 Unit cell dimension.
c (Å) 14.05 Unit cell dimension.
β (°) 111.17 Unit cell angle.
Z 4 Number of molecules in the unit cell.
Hydrogen Bond (O-H···O) ~2.65 Å Typical distance for carboxylic acid dimerization.

Note: Data is illustrative, based on similar structures and reports. For example, a study on a chloro-fluoro benzoate (B1203000) derivative reported a monoclinic P2₁/c space group. researchgate.net The dimerization of α-trans-cinnamic acid to α-truxillic acid is a well-studied solid-state reaction. esrf.fr


Computational and Theoretical Investigations of 2 Fluoro 5 Methoxycinnamic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 2-Fluoro-5-methoxycinnamic acid at the atomic level.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and find the most stable three-dimensional arrangement of atoms in a molecule. nih.gov For cinnamic acid and its derivatives, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are employed to determine optimized geometric parameters like bond lengths and angles. nih.govscielo.org.mx

Parameter Bond Length (Å) Bond Angle (°)
C=C (acrylic) 1.34
C-C (ring) 1.39 - 1.41 118 - 121
C=O 1.21
C-O (acid) 1.35
C-F 1.35
C-O (methoxy) 1.37
O-C-C (acrylic) 123
C-C-C (acrylic) 120
C-C-F (ring) 119
C-C-O (methoxy) 125

Prediction of Spectroscopic Parameters

DFT calculations are also highly effective in predicting various spectroscopic properties, which are essential for the experimental characterization of the molecule.

Vibrational Frequencies (FT-IR and Raman): Theoretical calculations can predict the vibrational spectra (infrared and Raman) of molecules like this compound. nih.gov By calculating the vibrational frequencies and their intensities, a simulated spectrum is generated that can be compared with experimental results. scielo.org.mxresearchgate.net The assignment of specific vibrational modes, such as the stretching of the carbonyl group (C=O), C-F bond, and O-H bond, is facilitated by potential energy distribution (PED) analysis. nih.gov For related molecules, these theoretical spectra have shown strong correlation with experimental data. scielo.org.mxnih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govisuct.ru While calculations for an isolated molecule in the gas phase or with an implicit solvent model can provide valuable insights, it is noted that these may deviate from experimental values measured in solution due to intermolecular interactions like self-aggregation. nih.gov For complex molecules, comparing experimental and DFT-calculated shifts is a powerful tool for confirming structural assignments. nih.govmodgraph.co.uk

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. scielo.org.zasemanticscholar.org These calculations can determine the absorption wavelengths (λmax) corresponding to electronic excitations, such as π-π* and n-π* transitions. scielo.org.zaresearchgate.net The solvent environment can be modeled using approaches like the Conductor-like Polarizable Continuum Model (CPCM) to account for solvatochromic shifts. semanticscholar.org The energy of the lowest electronic excitation is closely related to the HOMO-LUMO energy gap. schrodinger.com

Analysis of Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept them (electrophilic). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (E_gap), is a critical parameter. researchgate.net A smaller gap suggests that the molecule is more easily excitable and generally more reactive, whereas a larger gap implies higher kinetic stability and lower chemical reactivity. nih.govresearchgate.net DFT calculations are routinely used to determine the energies of these orbitals and the corresponding energy gap. nih.govresearchgate.net This information is vital for predicting the molecule's electronic and optical properties. nih.govschrodinger.com

Parameter Energy (eV)
HOMO Energy -6.5 to -5.5
LUMO Energy -2.0 to -1.0
HOMO-LUMO Gap (E_gap) 4.0 to 5.0

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govnih.gov This method is invaluable for exploring the conformational landscape of flexible molecules like this compound and for analyzing its interactions with its environment, such as solvent molecules or biological receptors. nih.govnih.gov

MD simulations can reveal how the rotatable bonds in the acrylic acid and methoxy (B1213986) side chains lead to different conformers and how the presence of a solvent influences their stability and orientation. scielo.org.mxnih.gov By simulating the molecule over a period of time (e.g., nanoseconds), researchers can analyze trajectories to understand protein-ligand stability, intramolecular hydrogen bonding, and the flexibility of different parts of the molecule. nih.govnih.govresearchgate.net For instance, MD simulations have been used to study the conformational dynamics of peptides and the stability of ligand-receptor complexes, providing insights into their mechanisms of action. nih.govresearchgate.net

Analysis of Chemical Reactivity Descriptors

Beyond HOMO-LUMO analysis, DFT calculations can provide a set of chemical reactivity descriptors that offer a more detailed picture of a molecule's reactivity.

Fukui Functions: The Fukui function is a reactivity indicator used to identify the most reactive sites within a molecule towards nucleophilic, electrophilic, or radical attack. faccts.de By analyzing the electron density changes when an electron is added or removed, one can predict which atoms are most susceptible to attack. faccts.de

Electrostatic Potential (ESP) Maps: ESP maps visualize the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net These maps use a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack), typically shown in red, and regions of positive potential (electron-poor, prone to nucleophilic attack), shown in blue. researchgate.netyoutube.com Green areas represent neutral potential. researchgate.net For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carboxyl and methoxy groups and the fluorine atom, highlighting these as sites for hydrogen bonding and electrophilic interaction.

Host-Guest Interactions and Inclusion Complexation Studies (e.g., with Cyclodextrins)

The formation of inclusion complexes, particularly with cyclodextrins (CDs), is a widely studied strategy to improve the solubility and bioavailability of poorly soluble compounds like cinnamic acid derivatives. mdpi.comnih.govdocumentsdelivered.com Computational studies are frequently used to complement experimental findings in this area.

Theoretical investigations can model the process of a "guest" molecule (this compound) entering the hydrophobic cavity of a "host" molecule (like β-cyclodextrin or its derivatives). nih.govresearchgate.net Methods such as molecular docking and MD simulations can predict the most stable orientation of the guest within the host cavity and calculate the binding energy of the complex. isuct.runih.gov Studies on similar molecules like p-methoxycinnamic acid and ferulic acid have shown that the phenyl ring of the cinnamic acid derivative typically inserts into the cyclodextrin (B1172386) cavity. nih.govnih.gov These computational models help elucidate the driving forces for complexation, which are often a combination of hydrophobic interactions and hydrogen bonding, and can predict the stoichiometry of the complex, which is commonly 1:1. nih.govnih.govnih.gov Thermodynamic parameters derived from these studies can indicate whether the complexation process is spontaneous and enthalpy- or entropy-driven. nih.govresearchgate.net

Theoretical Modeling of Binding Modes and Stability

Theoretical modeling is a cornerstone for predicting the biological activity and stability of a molecule. For a compound like this compound, this involves simulating its interaction with potential biological targets, such as proteins or enzymes.

Binding Modes: Molecular docking is a primary technique used to predict the preferred orientation of a molecule when bound to a receptor. These simulations can identify key binding sites, such as hydrophobic cavities in a protein. For example, in studies of other organic molecules, docking has shown that compounds can bind within protein cavities through a combination of hydrogen bonds and hydrophobic interactions. mdpi.com The stability of such a complex is often evaluated by calculating the binding energy; a lower binding energy typically indicates a more stable and favorable interaction. For cinnamic acid derivatives, docking studies have been employed to evaluate their potential as enzyme inhibitors by modeling their fit into active sites. nih.gov

Stability: The inherent stability of this compound can be assessed through quantum chemical calculations. Furthermore, its stability upon forming a complex can be investigated using molecular dynamics (MD) simulations. MD simulations model the movement of atoms over time, providing insights into how the binding of a ligand affects the protein's structure and stability. mdpi.com An increase in the structural stability of a protein upon binding is often observed. mdpi.com Thermodynamic parameters derived from these simulations can also quantify the spontaneity and stability of the binding process. mdpi.com

Driving Forces of Complex Formation (e.g., Hydrogen Bonding, Hydrophobic Effects)

The formation of a complex between a ligand like this compound and a receptor is driven by a combination of intermolecular forces. Computational methods can dissect and quantify these forces.

Hydrogen Bonding: The carboxylic acid group (-COOH) of this compound is a potent hydrogen bond donor and acceptor. The methoxy group (-OCH₃) and the fluorine atom (-F) can also act as hydrogen bond acceptors. In related molecules, hydrogen bonds are consistently identified as critical for stabilizing the ligand-receptor complex. mdpi.comnih.gov

Hydrophobic Effects: The phenyl ring of the molecule provides a significant nonpolar surface area, leading to favorable hydrophobic interactions with nonpolar residues in a protein's binding pocket. mdpi.com For many drug-receptor interactions, hydrophobic forces are the primary thermodynamic driving force for binding, which is indicated by positive entropy (ΔS) and enthalpy (ΔH) values in thermodynamic calculations. mdpi.com

The relative contribution of these forces determines the specificity and strength of the molecular binding.

Table 1: Illustrative Thermodynamic Parameters for Ligand-Protein Binding (Based on data for Perfluorosulfonates and GPER mdpi.com)
ParameterInterpretationTypical Sign for Spontaneous, Hydrophobically Driven Binding
ΔG (Gibbs Free Energy)Indicates the spontaneity of the binding process.Negative (-)
ΔH (Enthalpy Change)Heat released or absorbed during binding.Positive (+) or Negative (-)
ΔS (Entropy Change)Change in the system's disorder.Positive (+)

Crystal Structure Prediction and Intermolecular Forces Analysis (e.g., Hirshfeld Surface Analysis)

Crystal Structure Prediction (CSP): CSP is a computational field that aims to predict the crystal structure of a molecule from its chemical diagram alone. This is a complex process that involves generating a multitude of possible crystal packing arrangements and ranking them by their lattice energy to find the most stable, and therefore most likely, structure.

Hirshfeld Surface Analysis: Once a crystal structure is known (either experimentally or through reliable prediction), Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within the crystal. rsc.org The Hirshfeld surface of a molecule is defined as the region where the electron distribution of the molecule is greater than that of all other molecules in the crystal. rsc.org

This analysis provides:

d_norm Surface Mapping: A surface mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as strong hydrogen bonds, while blue regions represent weaker or longer-range contacts. nih.gov

In the crystal packing of similar organic acids, molecules are often linked by hydrogen bonds to form dimers or extended chains. researchgate.netnih.gov These primary structures are then further linked by weaker interactions like C-H···O or π-π interactions to build a three-dimensional framework. researchgate.net

Table 2: Illustrative Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of N-(2-methoxyphenyl)acetamide nih.gov
Interaction TypeContribution to Crystal Packing (%)
H···H53.9%
C···H/H···C21.4%
O···H/H···O21.4%
N···H/H···N1.7%

This table demonstrates how Hirshfeld analysis quantifies the various interactions that stabilize a molecular crystal. A similar analysis for this compound would likely reveal significant contributions from H···H, O···H (due to the carboxylic acid and methoxy groups), and C···H contacts, with additional minor contributions from F···H contacts.

Role of 2 Fluoro 5 Methoxycinnamic Acid As a Key Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

While direct and extensive research on the use of 2-Fluoro-5-methoxycinnamic acid as a precursor for specific complex organic molecules, such as pharmaceuticals, is not widely documented in publicly available literature, the strategic importance of its structural motifs is evident from the synthesis of related compounds. For instance, fluorinated and methoxylated phenyl rings are key components in numerous biologically active molecules.

The synthesis of fluorinated nucleosides, such as the anticancer agent 5-Fluorouracil and its derivatives, highlights the significance of the fluoro-aromatic scaffold. nih.govnih.gov For example, amphiphilic anticancer prodrugs of 5'-fluoro-2'-deoxyuridine-5'-monophosphate (5-FdUMP) have been synthesized to improve therapeutic efficacy. nih.gov Similarly, a preparation method for the antifungal drug 5-flucytosine utilizes 2-methoxy-5-fluorouracil as a starting material, underscoring the utility of the combined fluoro and methoxy (B1213986) substitution pattern in pharmaceutical synthesis. google.com

Although not a direct application, the synthesis of enantiomerically pure 3'-fluorothalidomide through asymmetric fluorination demonstrates the importance of developing stereocontrolled methods for introducing fluorine into bioactive molecules. nih.gov The principles of such asymmetric syntheses could potentially be applied to transformations involving this compound. nih.govnih.govjku.at

Based on the established roles of its constituent functional groups in medicinal chemistry, this compound represents a promising, yet underexplored, starting material for the synthesis of novel therapeutic agents. Further research into its chemical transformations could unlock its potential as a key building block for new drug candidates.

Scaffold for the Development of Functional Materials

The unique electronic and structural characteristics of this compound make it an attractive scaffold for the design of advanced functional materials.

The application of this compound in liquid crystal synthesis is not explicitly detailed in current research. However, the incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy for tuning their physical properties, such as dielectric anisotropy and melting point. The presence of a lateral fluoro-substituent can enhance the stability of tilted smectic phases. mdpi.com While research has focused on related compounds like 2,3-difluoro-4-octyloxybenzoic acid, the principles suggest that this compound could serve as a valuable component in the design of new liquid crystalline materials. mdpi.com

Cinnamic acid and its derivatives are well-known for their UV-absorbing properties. Research on p-hydroxycinnamic acids has shown their potential as sustainable and non-toxic UV filters. nih.gov These molecules can effectively dissipate UV radiation through photoisomerization. nih.gov

A study on p-methoxycinnamic acid (PMCA), a close analog of this compound, demonstrated its efficacy as a photoprotective agent. uns.ac.idresearchgate.net In vitro sunscreen activity of PMCA showed high protection with a significant Sun Protection Factor (SPF) at low concentrations. uns.ac.id Given that the introduction of a fluorine atom can enhance photostability and other physicochemical properties, it is plausible that this compound could exhibit superior UV-absorbing and photoprotective capabilities. Further investigation into its photodynamic properties is warranted to explore its potential in cosmetic and material science applications. nih.govmdpi.com

Compound Application Key Findings
p-hydroxycinnamic acidsUV-FiltersSustainable and non-toxic with the ability to dissipate UV radiation. nih.gov
p-methoxycinnamic acid (PMCA)Photoprotective AgentHigh SPF value at low concentrations in vitro. uns.ac.id
5-benzylideneimidazolidine-2,4-dione derivativesUV-FiltersPromising UVA and UVB protection with good photostability. mdpi.com

While the direct polymerization of this compound has not been extensively reported, research on its analogs suggests its potential utility in polymer chemistry. A study on the geometric isomers of 3-methoxycinnamic acid demonstrated their catalytic effect on the polymerization of benzoxazines, a class of high-performance thermosetting polymers. mdpi.com The cinnamic acid derivatives were found to significantly lower the polymerization temperature, with the Z-isomer showing higher catalytic activity than the E-isomer. mdpi.com This suggests that this compound could also act as a catalyst or a monomer in the synthesis of novel polymers with tailored properties.

Intermediate for Agrochemical Scaffolds

The structural motifs present in this compound are found in various agrochemical compounds, particularly fungicides. For example, research has been conducted on the synthesis of novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e] nih.govnih.govoxazepin-4(1H)-one analogues with fungicidal activity, starting from a related methoxyiminoacetate. rsc.org

Furthermore, a study on the synthesis of 2-benzofuranylacetic acid amides revealed that derivatives containing a fluoro-substituted phenyl ring exhibited antifungal activity against Fusarium oxysporum. nih.gov Another study highlighted the antifungal properties of p-methoxycinnamic acid against Candida albicans. uns.ac.id These findings strongly suggest that this compound is a valuable intermediate for the development of new and effective agrochemical agents.

Compound/Derivative Target Organism Key Findings
(E)-5-(methoxyimino)-3,5-dihydrobenzo[e] nih.govnih.govoxazepin-4(1H)-one analoguesPhytopathogenic fungiModerate to high fungicidal activities. rsc.org
2-benzofuranylacetic acid amides with fluoro-substitutionFusarium oxysporumAntifungal activity observed. nih.gov
p-methoxycinnamic acid (PMCA)Candida albicansShowed inhibitory zones at various concentrations. uns.ac.id

Stereochemical Control and Regioselectivity in Further Transformations

The presence of a double bond in the acrylic acid side chain of this compound allows for a variety of stereoselective and regioselective transformations. While specific studies on this compound are limited, the principles of asymmetric synthesis applied to similar structures are well-established. For instance, asymmetric fluorination using cinchona alkaloids has been successfully employed for the synthesis of enantiomerically pure 3'-fluorothalidomide, demonstrating the feasibility of controlling stereochemistry in the synthesis of fluorinated molecules. nih.gov

The development of methods for the stereocontrolled synthesis of fluorine-containing heterocycles, such as piperidine (B6355638) γ-amino acid derivatives, further illustrates the potential for achieving high levels of stereochemical control in molecules bearing fluorine atoms. The strategic placement of the fluoro and methoxy groups on the aromatic ring of this compound can also influence the regioselectivity of subsequent reactions, such as electrophilic additions to the double bond or substitutions on the aromatic ring. However, detailed experimental studies are needed to fully explore and exploit the stereochemical and regiochemical outcomes of reactions involving this specific cinnamic acid derivative.

Q & A

Basic: What are the optimal synthetic routes for 2-fluoro-5-methoxycinnamic acid, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves a Perkin reaction between 2-fluoro-5-methoxybenzaldehyde and malonic acid under acidic catalysis. To improve yields:

  • Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
  • Optimize solvent systems (e.g., acetic anhydride with pyridine) to stabilize intermediates and minimize side reactions like decarboxylation .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water to isolate high-purity crystals.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the methoxy group (δ ~3.8 ppm in ¹H NMR) and fluorine-induced deshielding in aromatic protons .
  • ¹⁹F NMR : Confirm fluorine substitution (δ ~-110 ppm for ortho-fluorine) .
  • HPLC-MS : Use a C18 column with UV detection (λ = 254 nm) and ESI-MS in negative ion mode for molecular ion confirmation (expected [M-H]⁻ at m/z 210) .

Advanced: How does fluorination at the 2-position influence the compound’s biological activity compared to non-fluorinated analogs?

Methodological Answer:
Fluorine’s electronegativity enhances electron-withdrawing effects , altering electronic distribution and hydrogen-bonding capacity:

  • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces .
  • Compare enzyme inhibition assays (e.g., COX-2 or tyrosinase) between fluorinated and non-fluorinated analogs to quantify activity differences .

Advanced: How should researchers address contradictory data in solubility and stability studies of this compound?

Methodological Answer:

  • Solubility : Use HPLC-grade solvents (e.g., DMSO for stock solutions) and validate via nephelometry to avoid precipitation artifacts .
  • Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (25–60°C), monitoring via LC-MS to identify degradation products .

Advanced: What strategies mitigate challenges in quantifying trace amounts of this compound in biological matrices?

Methodological Answer:

  • Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to recover >90% from plasma or tissue homogenates .
  • Detection : Employ LC-MS/MS with a deuterated internal standard (e.g., d₃-2-fluoro-5-methoxycinnamic acid) to correct for matrix effects .

Advanced: How can researchers resolve discrepancies in reported logP values for this compound?

Methodological Answer:

  • Experimental : Measure logP via shake-flask method (octanol/water partition) with UV quantification, ensuring pH control to prevent ionization .
  • Computational : Cross-validate using software like Molinspiration or ACD/Percepta , adjusting for fluorine’s contribution to hydrophobicity .

Basic: What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

  • Store at -20°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation .
  • Conduct periodic stability checks via HPLC every 6 months to monitor purity .

Advanced: How can in silico modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Use molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., kinases) .
  • Simulate ADMET profiles (SwissADME) to optimize bioavailability and reduce hepatotoxicity risks .

Advanced: What in vivo models are suitable for studying the anti-inflammatory potential of this compound?

Methodological Answer:

  • Murine models : Use carrageenan-induced paw edema to assess acute inflammation, with oral dosing (10–50 mg/kg) and COX-2 ELISA for mechanistic validation .
  • Toxicokinetics : Monitor plasma half-life and tissue distribution via LC-MS/MS .

Advanced: How do structural modifications (e.g., methoxy vs. ethoxy groups) impact metabolic stability?

Methodological Answer:

  • In vitro metabolism : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite ID : Use high-resolution MS (Q-TOF) to identify phase I/II metabolites, focusing on demethylation or glucuronidation pathways .

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2-Fluoro-5-methoxycinnamic acid

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